N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide is a complex organic compound with the molecular formula C28H23ClN2O3 and a molecular weight of 470.96 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group, a benzylidene group, and a phenylacetohydrazide moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide typically involves the reaction of 4-chlorobenzyl chloride with 3-hydroxybenzaldehyde to form an intermediate, which is then reacted with phenylhydrazine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA, potentially interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to DNA is a key aspect of its mechanism of action .
Comparison with Similar Compounds
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide can be compared with other similar compounds, such as:
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-3-methylbenzohydrazide: This compound has a similar structure but includes a methyl group instead of a hydroxy group.
N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-3-methoxybenzohydrazide: This compound features a methoxy group, which can influence its chemical reactivity and biological activity.
The uniqueness of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-hydroxy-2-phenylacetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
764692-63-9 |
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Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-11-9-16(10-12-19)15-28-20-8-4-5-17(13-20)14-24-25-22(27)21(26)18-6-2-1-3-7-18/h1-14,21,26H,15H2,(H,25,27)/b24-14+ |
InChI Key |
SETZRAFCOCKXES-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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